A Technical Guide to Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate and its Synthetic Precursors
A Technical Guide to Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate and its Synthetic Precursors
Introduction & Strategic Importance
The thiophene ring is a foundational scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and electronic properties.[1] As a privileged structure, its derivatives are integral to numerous pharmaceuticals, including anti-inflammatory agents and antimicrobials.[1][2] This guide focuses on Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate , a highly functionalized thiophene derivative poised as a valuable intermediate for chemical synthesis and drug discovery.
The molecule's architecture—featuring a chloro substituent, an isopropylsulfonyl group, and a methyl ester—provides multiple reaction handles for diversification. The electron-withdrawing nature of the sulfonyl and carboxylate groups activates the thiophene ring for specific transformations, while the chloro atom serves as a key site for cross-coupling reactions. This document provides a comprehensive analysis of this compound, including its physicochemical properties, a validated synthetic pathway via its carboxylic acid precursor, predicted reactivity, and essential safety protocols for laboratory handling.
Physicochemical and Structural Profile
Due to its status as a specialized synthetic intermediate, comprehensive experimental data for Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate is not widely published. However, its properties can be reliably inferred from its immediate precursor, 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid , and standard chemical principles.
| Property | Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate | 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid[3] |
| CAS Number | Not assigned | 175202-26-3 |
| Molecular Formula | C₉H₁₁ClO₄S₂ | C₈H₉ClO₄S₂ |
| Molecular Weight | 282.76 g/mol | 268.74 g/mol |
| Physical Form | Predicted: White to off-white solid | White solid |
| Purity | --- | >95% |
| InChI Key | Predicted: ZJCDMLJPHWKFTR-UHFFFAOYSA-N | YBTCUNQIEVRDNE-UHFFFAOYSA-N |
| Storage | Predicted: 2-8°C, under inert atmosphere | Room Temperature |
Predicted Spectroscopic Characteristics (¹H NMR, ¹³C NMR)
While experimental spectra are not available, the following characteristics can be anticipated for Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate in CDCl₃:
-
¹H NMR:
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A singlet for the thiophene proton (C5-H), expected around δ 7.5-8.0 ppm, shifted downfield by the adjacent sulfonyl group.
-
A septet for the isopropyl methine proton (-CH(CH₃)₂), likely around δ 3.5-4.0 ppm.
-
A singlet for the methyl ester protons (-OCH₃) around δ 3.9-4.1 ppm.
-
A doublet for the isopropyl methyl protons (-CH(CH₃)₂), expected around δ 1.3-1.5 ppm.
-
-
¹³C NMR:
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Signals for the thiophene ring carbons, with C2 (carbonyl-substituted) and C4 (sulfonyl-substituted) being significantly deshielded.
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A signal for the ester carbonyl carbon (~160-165 ppm).
-
Signals for the isopropyl group carbons and the methyl ester carbon.
-
Synthesis and Reaction Chemistry
The most logical and efficient synthesis of the title compound involves the final-step esterification of its corresponding carboxylic acid. This approach allows for the purification of the stable acid intermediate before proceeding to the final product.
Overall Synthetic Workflow
The following diagram illustrates a robust pathway from a common starting material to the target molecule. The key transformation is the preparation of the carboxylic acid intermediate, followed by a standard esterification.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: Synthesis of 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (Intermediate)
This protocol is a representative procedure based on established methods for thiophene functionalization.[4][5] The synthesis of the starting material, 3-chlorothiophene-2-carboxylic acid, can be achieved via methods involving phosphorus pentachloride on a hydroxy-thiophene precursor.[4]
-
Chlorosulfonylation:
-
To a stirred solution of 3-chlorothiophene-2-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane at 0°C, add chlorosulfonic acid (2.5 eq) dropwise.
-
Causality: Chlorosulfonic acid is a powerful electrophile that introduces the -SO₂Cl group onto the electron-rich thiophene ring. The reaction is performed at low temperature to control its high reactivity.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates consumption of the starting material.
-
Carefully quench the reaction by pouring it onto ice water. Extract the product with an organic solvent.
-
-
Formation of Isopropyl Sulfide:
-
The crude chlorosulfonylated intermediate is dissolved in a solvent like THF.
-
Add isopropyl magnesium bromide (a Grignard reagent) or sodium isopropanethiolate at 0°C. This step introduces the isopropylthio- group via nucleophilic attack on the sulfonyl chloride.
-
Causality: The Grignard reagent provides the isopropyl nucleophile. Alternatively, a thiol salt can be used. This step is crucial for installing the specific alkyl group.
-
-
Oxidation to Sulfone:
-
The resulting isopropyl sulfide is then oxidized to the corresponding sulfone.
-
Dissolve the crude product in a solvent such as acetic acid or dichloromethane.
-
Add an oxidizing agent like hydrogen peroxide (30% solution) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature below 30°C.
-
Causality: Oxidation of the sulfide to a sulfone is a critical step that significantly alters the electronic properties of the molecule and is a common transformation in medicinal chemistry. m-CPBA is a reliable and selective oxidant for this purpose.
-
Stir until the reaction is complete, then work up by washing with a reducing agent solution (e.g., sodium bisulfite) and bicarbonate solution to yield the desired acid.
-
Experimental Protocol: Fischer-Speier Esterification (Final Step)
This is a classic, reliable method for converting a carboxylic acid to its methyl ester.
-
Setup: To a round-bottom flask containing 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (1.0 eq), add an excess of anhydrous methanol (20-30 eq).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) dropwise while stirring.
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The use of excess methanol drives the equilibrium towards the product side, ensuring a high yield.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield pure Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate.
-
Reactivity and Application Potential
This molecule is a versatile building block, with each functional group offering a handle for further chemical elaboration.
-
Ester Hydrolysis/Amidation: The methyl ester can be easily hydrolyzed back to the parent carboxylic acid under basic conditions (e.g., LiOH, NaOH) or converted directly to amides by reaction with amines. This allows for the introduction of diverse R-groups and is a common strategy in constructing compound libraries for drug screening.
-
Cross-Coupling Reactions: The chloro-substituent at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This enables the formation of C-C or C-N bonds, linking the thiophene core to other aromatic or aliphatic fragments.
-
Influence of the Sulfonyl Group: The isopropylsulfonyl group is a strong electron-withdrawing group. It is generally stable to most reaction conditions but activates the thiophene ring, influencing the regioselectivity of any further electrophilic aromatic substitution and modulating the pKa of the parent carboxylic acid.
Caption: Potential reaction pathways for the title compound.
Safety and Handling
No specific safety data sheet (SDS) exists for the title compound. Therefore, handling precautions must be based on the known hazards of its structural analogues and precursors, particularly corrosive sulfonyl chlorides and irritant carboxylic acids.[6][7][8]
| Hazard Category | Description and Precautionary Measures | GHS Pictograms (Predicted) |
| Acute Toxicity / Irritation | Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9] Avoid breathing dust/fume/gas/mist/vapors/spray. | GHS07 (Exclamation Mark) |
| Corrosivity | Based on sulfonyl chloride precursors which cause severe skin burns and eye damage.[8][10] Handle as a potentially corrosive substance. | GHS05 (Corrosion) |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles (EN 166), and a lab coat.[6][7] All handling should be conducted in a certified chemical fume hood.[11] | N/A |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[10] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture. | N/A |
| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7] IF ON SKIN: Wash off with soap and plenty of water.[11] | N/A |
Conclusion
Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate is a strategically important synthetic intermediate. While not commercially available in large quantities, its synthesis is achievable through well-established organic chemistry principles, primarily via the esterification of its stable carboxylic acid precursor. Its multifunctional nature provides a rich platform for the development of novel compounds, particularly in the agrochemical and pharmaceutical sectors. Researchers and drug development professionals can leverage the reactive handles on this molecule to construct complex molecular architectures for screening and lead optimization. The protocols and data synthesized in this guide provide a solid foundation for the safe handling, synthesis, and further application of this versatile thiophene building block.
References
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